rac-(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentan-1-amine, cis is a chemical compound with potential applications in medicinal chemistry and pharmacology. It is classified as an amine and features a unique cyclopentane structure that contributes to its biological activity. The compound's molecular formula is and it has a molecular weight of approximately 198.31 g/mol. The compound is known for its interactions with various biological systems, making it a subject of interest in scientific research.
The synthesis of rac-(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentan-1-amine typically involves several key steps:
The synthetic route may utilize various reaction conditions, including temperature control and solvent choice, to optimize yield and selectivity. The process often requires careful monitoring of reaction progress using techniques like thin-layer chromatography or high-performance liquid chromatography.
The molecular structure of rac-(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentan-1-amine can be represented by its SMILES notation: COC1CCN(C1)[C@@H]1CCC[C@@H]1N
. This indicates the presence of a methoxy group attached to a pyrrolidine ring, which is further connected to a cyclopentane structure.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 198.31 g/mol |
CAS Number | 2059923-79-2 |
Purity | 95% |
rac-(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentan-1-amine can participate in several chemical reactions:
The specific conditions for these reactions—such as temperature, solvent, and catalyst—are crucial for achieving desired outcomes and minimizing by-products.
The mechanism of action for rac-(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentan-1-amine involves its interaction with biological targets such as receptors or enzymes. The compound may act as an inhibitor or modulator within specific pathways, influencing physiological processes. Understanding these mechanisms requires detailed studies involving binding assays and cellular models to elucidate its role in biological systems.
While specific physical properties such as boiling point and melting point are not readily available, the compound's density is also not specified in the current literature.
The chemical properties include:
rac-(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentan-1-amine has several applications in scientific research:
This compound's unique structure and properties make it a valuable candidate for further research in pharmacology and medicinal chemistry.
CAS No.: 1232861-58-3
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0
CAS No.: 76060-17-8